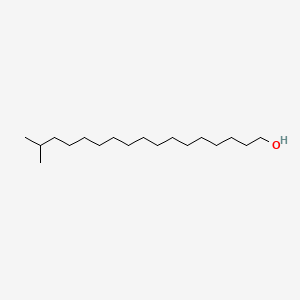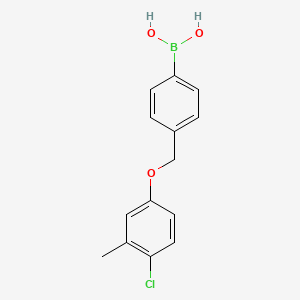
sodium;dodecanoate
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium dodecanoate can be synthesized by neutralizing dodecanoic acid (lauric acid) with sodium hydroxide. The reaction is typically carried out in an aqueous solution, where dodecanoic acid is dissolved in water and sodium hydroxide is added gradually until the pH reaches a neutral level .
Industrial Production Methods
In industrial settings, sodium dodecanoate is produced by saponification of lauric acid, which is derived from coconut oil or palm kernel oil. The saponification process involves heating the lauric acid with sodium hydroxide, resulting in the formation of sodium dodecanoate and glycerol .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium dodecanoate undergoes various chemical reactions, including:
Acid-Base Reactions: It can react with acids to form dodecanoic acid and a corresponding salt.
Oxidation: Sodium dodecanoate can be oxidized to produce dodecanedioic acid.
Substitution: It can undergo nucleophilic substitution reactions with halides to form alkyl dodecanoates.
Common Reagents and Conditions
Acid-Base Reactions: Common reagents include hydrochloric acid and sulfuric acid.
Oxidation: Reagents such as potassium permanganate or chromic acid are used.
Substitution: Alkyl halides like methyl iodide or ethyl bromide are commonly used.
Major Products
Acid-Base Reactions: Dodecanoic acid and sodium chloride.
Oxidation: Dodecanedioic acid.
Substitution: Alkyl dodecanoates.
Applications De Recherche Scientifique
Sodium dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in colloidal chemistry and as a reagent in organic synthesis.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of soaps, detergents, and cosmetics due to its surfactant properties.
Mécanisme D'action
Sodium dodecanoate exerts its effects primarily through its surfactant properties. It reduces the surface tension of water, allowing it to form micelles. These micelles can encapsulate hydrophobic molecules, making them soluble in water. This property is particularly useful in cleaning applications and in the formulation of drug delivery systems .
Comparaison Avec Des Composés Similaires
Sodium dodecanoate is similar to other sodium salts of fatty acids, such as:
Sodium octanoate: Has a shorter carbon chain and is less hydrophobic.
Sodium decanoate: Slightly shorter carbon chain, with similar properties but lower micelle formation efficiency.
Sodium myristate: Longer carbon chain, more hydrophobic, and forms larger micelles.
Sodium stearate: Much longer carbon chain, highly hydrophobic, and forms very large micelles.
Compared to these compounds, sodium dodecanoate strikes a balance between hydrophobicity and micelle formation efficiency, making it a versatile surfactant for various applications .
Propriétés
IUPAC Name |
sodium;dodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTURAGWYSMTVOW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1S)-1-carboxy-3-phenylpropyl]azanium;chloride](/img/structure/B7802731.png)












![sodium;4-[3-pyridin-2-yl-6-(4-sulfophenyl)-1,2,4-triazin-5-yl]benzenesulfonate](/img/structure/B7802851.png)
